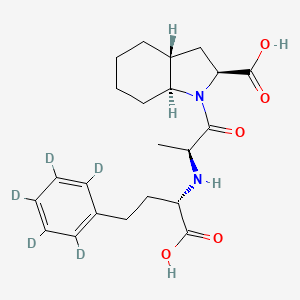

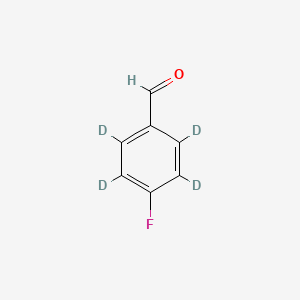

4-Fluorobenzaldehyde-2,3,5,6-D4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluorobenzaldehyde-2,3,5,6-D4 is the deuterium labeled 4-Fluorobenzaldehyde . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

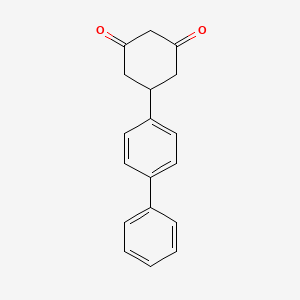

Molecular Structure Analysis

The molecular formula of this compound is C7HD4FO . Its molecular weight is 128.14 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known to be a liquid that is colorless to light yellow . The compound is stable if stored under recommended conditions .Aplicaciones Científicas De Investigación

Fluorescent Chemosensors Development

4-Fluorobenzaldehyde-2,3,5,6-D4 is a significant compound in the development of fluorescent chemosensors. Fluorescent chemosensors based on derivatives of this compound have shown high selectivity and sensitivity for detecting various analytes, including metal ions (e.g., Zn2+, Cu2+, Al3+), anions (e.g., N3−, H2PO4−), and neutral molecules like mandelic acid and cysteine. The presence of formyl groups in these derivatives offers ample opportunities to modulate their sensing selectivity and sensitivity, paving the way for the creation of innovative chemosensors (P. Roy, 2021).

Synthesis of Vanillin

Although not directly related to this compound, the synthesis of vanillin, a compound widely used in pharmaceutical, perfumery, and food flavoring industries, demonstrates the broader category of aldehyde modifications and their applications. This review details the synthesis methods of vanillin, proposing more practical and promising methods that might inspire the development of novel synthesis pathways for related fluorinated aldehydes (Tan Ju & Liao Xin, 2003).

Antioxidant Evaluation

The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones from aromatic aldehydes, including fluorinated ones, showcases the biological and medicinal significance of these compounds. Their evaluation for antioxidant properties underlines the potential health benefits and therapeutic applications of derivatives from this compound (Rima Laroum et al., 2019).

Catalytic Oxidation of Lignins

In the field of green chemistry, the catalytic oxidation of lignins into aromatic aldehydes, including those similar to this compound, is a vital area of research. This process highlights the environmental and industrial applications of fluorinated aldehydes in creating valuable chemicals from renewable resources (V. Tarabanko & N. Tarabanko, 2017).

Nanostructured Luminescent Micelles

The integration of fluorinated compounds into nanostructured luminescent micelles for sensing applications demonstrates the intersection of materials science and chemistry. These micelles, potentially incorporating this compound derivatives, serve as efficient probes for detecting hazardous materials, showcasing the compound's utility in developing advanced materials for safety and environmental monitoring (Shashikana Paria et al., 2022).

Safety and Hazards

Mecanismo De Acción

Target of Action

4-Fluorobenzaldehyde-2,3,5,6-D4 is a deuterium-labeled compound It’s known that fluorobenzaldehydes can be used to make a variety of schiff base compounds through a condensation reaction , which have various biological targets depending on their structure.

Mode of Action

It’s known that the fluorine in fluorobenzaldehydes can be replaced via oxidation reaction . This property allows the compound to interact with its targets and induce changes.

Biochemical Pathways

It’s known that fluorobenzaldehydes can be used to make a variety of schiff base compounds , which can affect various biochemical pathways depending on their structure.

Pharmacokinetics

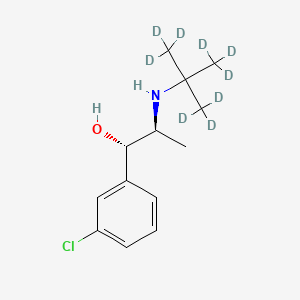

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

It’s known that fluorobenzaldehydes can be used to make a variety of schiff base compounds , which can have various molecular and cellular effects depending on their structure.

Action Environment

It’s known that the properties of fluorobenzaldehydes can be influenced by various factors, such as temperature and solvent .

Análisis Bioquímico

Biochemical Properties

It is known that fluorobenzaldehyde, the parent compound, can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction . Some of these compounds have antimicrobial properties .

Molecular Mechanism

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs

Propiedades

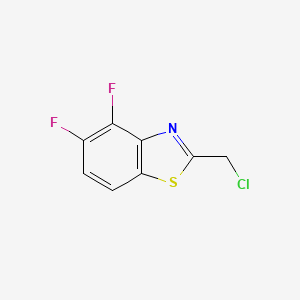

IUPAC Name |

2,3,5,6-tetradeuterio-4-fluorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQXIWFBQSVDPP-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

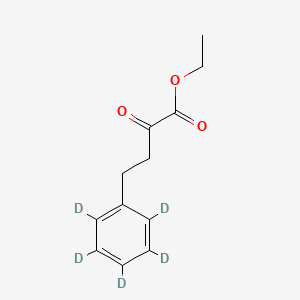

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B562692.png)

![3,5-Pyridinedicarboxylicacid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl1-(phenylmethyl)-3-pyrrolidinyl ester, monohydrochloride, [R-(R*,S*)]-(9CI)](/img/structure/B562695.png)